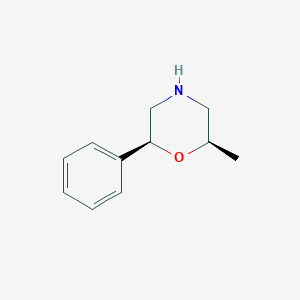
3,5,7-trifluoroadamantan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5,7-Trifluoroadamantan-1-amine hydrochloride (3,5,7-TFAA-HCl) is a highly fluorinated adamantane derivative and is an important member of the adamantane family of compounds. It is a synthetic compound that has potential applications in the fields of medicinal chemistry, materials science, and organic synthesis.
Wissenschaftliche Forschungsanwendungen
3,5,7-TFAA-HCl has potential applications in the fields of medicinal chemistry, materials science, and organic synthesis. It is a useful building block for the synthesis of other organic molecules, such as peptides and small molecules. It is also used as a ligand in coordination chemistry, as a catalyst in organic reactions, and as a surfactant in the preparation of nanomaterials. In medicinal chemistry, 3,5,7-TFAA-HCl is used as a model compound to study the structure and function of proteins and enzymes.
Wirkmechanismus
The mechanism of action of 3,5,7-TFAA-HCl is not yet fully understood. However, it is believed that the compound acts as an inhibitor of enzymes, and this inhibition is thought to be due to the presence of the trifluoromethyl group on the adamantane ring. This group is believed to interact with the active site of the enzyme, thus preventing its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,5,7-TFAA-HCl are not yet fully understood. However, it has been shown to have antifungal and antibacterial activity, as well as antiviral activity. It has also been shown to have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3,5,7-TFAA-HCl in lab experiments include its high yield, mild reaction conditions, and its ability to be used as a building block for the synthesis of other organic molecules. The main limitation of using 3,5,7-TFAA-HCl in lab experiments is its high cost.
Zukünftige Richtungen
The potential future directions of research on 3,5,7-TFAA-HCl include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in medicinal chemistry, materials science, and organic synthesis. Additionally, research into the synthesis of other fluorinated adamantane derivatives could lead to new compounds with potentially useful properties. Finally, further research into the use of 3,5,7-TFAA-HCl as a ligand in coordination chemistry and as a catalyst in organic reactions could lead to new applications for this compound.
Synthesemethoden
3,5,7-TFAA-HCl is synthesized by the reaction of 3,5,7-trifluoroadamantan-1-amine (3,5,7-TFAA) with hydrochloric acid (HCl) in aqueous solution. The reaction is carried out in a two-phase system of an aqueous phase and an organic phase, and the reaction is catalyzed by a base such as sodium hydroxide. The reaction is carried out under mild conditions and yields 3,5,7-TFAA-HCl in high yields.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,5,7-trifluoroadamantan-1-amine hydrochloride involves the reaction of 1-adamantanamine with trifluoroacetic anhydride followed by treatment with hydrochloric acid.", "Starting Materials": [ "1-adamantanamine", "trifluoroacetic anhydride", "hydrochloric acid" ], "Reaction": [ "1. 1-adamantanamine is dissolved in anhydrous dichloromethane.", "2. Trifluoroacetic anhydride is added dropwise to the solution while stirring at room temperature.", "3. The reaction mixture is stirred for several hours at room temperature.", "4. The solvent is removed under reduced pressure to yield a yellow oil.", "5. The yellow oil is dissolved in anhydrous ether and treated with hydrochloric acid gas.", "6. The resulting solid is filtered and washed with ether to yield 3,5,7-trifluoroadamantan-1-amine hydrochloride as a white solid." ] } | |
CAS-Nummer |
2763755-83-3 |
Produktname |
3,5,7-trifluoroadamantan-1-amine hydrochloride |
Molekularformel |
C10H15ClF3N |
Molekulargewicht |
241.7 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



